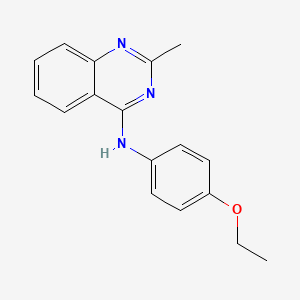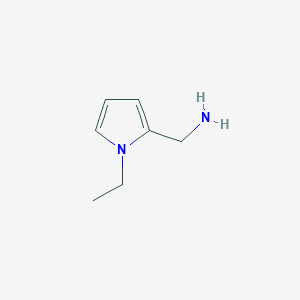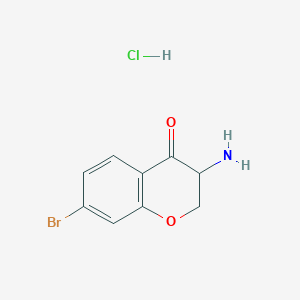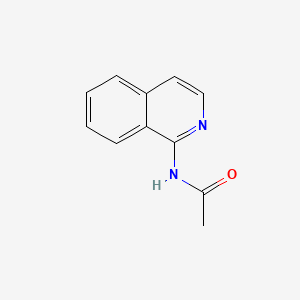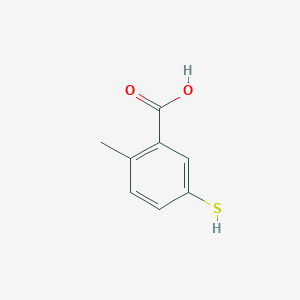
2-methyl-5-sulfanylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-sulfanylbenzoic acid is an aromatic thiol compound with a carboxyl group and a methyl group attached to the thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylthiophenol with carbon dioxide under high pressure and temperature conditions. Another method includes the use of aryl halides and sulfur powder in the presence of copper(I) iodide nanoparticles, followed by reduction with zinc and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of heteroaromatic thiols and allows for the production of the compound in good yields .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The compound can participate in substitution reactions, where the carboxyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, zinc, and hydrochloric acid.
Catalysts: Copper(I) iodide, palladium complexes.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted aromatic compounds .
Scientific Research Applications
2-methyl-5-sulfanylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.
Biology: Studied for its potential toxic effects on biological systems and its role as an environmental pollutant.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for detecting specific molecules.
Industry: Utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-methyl-5-sulfanylbenzoic acid involves its interaction with various molecular targets and pathways. The compound can block voltage-gated sodium channels and increase brain levels of gamma-aminobutyric acid (GABA). It is metabolized by oxidation to form hydroxy and carboxy products, which can further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxythiophenol
- 4-Methylbenzenethiol
- 4-Nitrothiophenol
- 3-Methoxythiophenol
- 4-Aminothiophenol
- 4-Fluorothiophenol
- 4-Mercaptophenol
- 4-Chlorothiophenol
- 2-Methoxythiophenol
- Thiophenol
- 4-Mercaptobenzoic acid
Uniqueness
2-methyl-5-sulfanylbenzoic acid is unique due to the presence of both a carboxyl group and a methyl group on the thiophenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in various fields.
Properties
Molecular Formula |
C8H8O2S |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-methyl-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O2S/c1-5-2-3-6(11)4-7(5)8(9)10/h2-4,11H,1H3,(H,9,10) |
InChI Key |
FJWXUOBINDAINN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


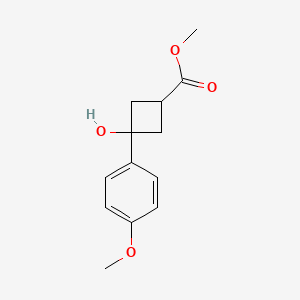
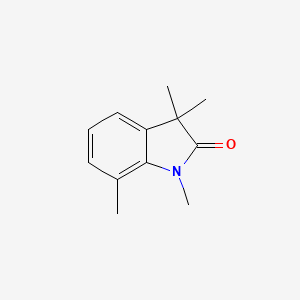
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dihydro-5-nitro-1H-indene-2-carboxylic acid](/img/structure/B8768375.png)
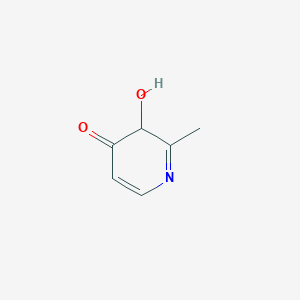
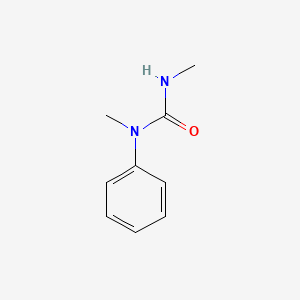
![4-[2-(3-Chlorophenyl)diaz-1-enyl]aniline](/img/structure/B8768401.png)
![5-bromo-N,N-dimethyl-1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8768403.png)
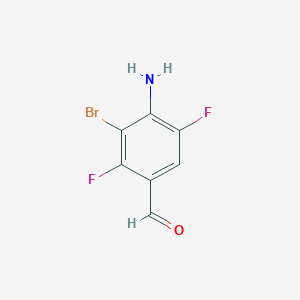
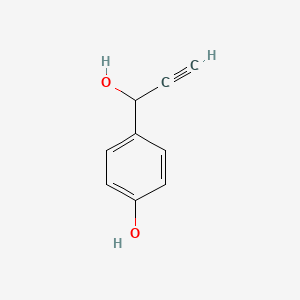
![N-[4-(Hydrazinocarbonyl)phenyl]-2-furamide](/img/structure/B8768421.png)
